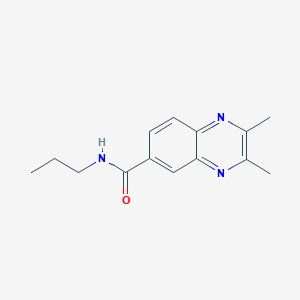
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly referred to as CM156, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CM156 belongs to the class of pyrrole-2-carboxamide compounds, which have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of CM156 is not fully understood. However, studies have suggested that CM156 may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. For example, CM156 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival. In addition, CM156 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CM156 has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that CM156 can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, CM156 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix and the migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of CM156 is its potent anti-tumor activity against a wide range of cancer cell lines. In addition, CM156 exhibits low toxicity, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of CM156 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of CM156. One potential direction is to investigate the synergistic effects of CM156 with other anti-cancer agents, such as chemotherapy drugs. In addition, further studies are needed to elucidate the exact mechanism of action of CM156 and to identify potential biomarkers that can be used to predict response to CM156 treatment. Finally, the development of more water-soluble formulations of CM156 may increase its potential for clinical use.
Conclusion:
In conclusion, CM156 is a novel compound that exhibits potent anti-tumor activity against a wide range of cancer cell lines. Although the exact mechanism of action of CM156 is not fully understood, studies have suggested that it may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of CM156.
Synthesis Methods
The synthesis of CM156 involves a multi-step process that includes the condensation of 2-chloro-4-methylbenzaldehyde and methylamine to form 2-chloro-4-methyl-N-methylbenzylideneamine. The subsequent reaction of this intermediate with ethyl acetoacetate leads to the formation of ethyl 2-chloro-4-methyl-N-methylphenylpyrrole-2-carboxylate. Finally, the ester group is hydrolyzed to form CM156.
Scientific Research Applications
CM156 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that CM156 exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, CM156 has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastasis of cancer cells.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-5-6-11(10(14)8-9)15-13(17)12-4-3-7-16(12)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJMBNNQJIUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510771.png)



![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)

![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)